molecular formula C23H17N5OS B2824719 N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-indole-5-carboxamide CAS No. 1797285-38-1

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-indole-5-carboxamide

Cat. No. B2824719
CAS RN: 1797285-38-1
M. Wt: 411.48
InChI Key: OQWXIYQNCZLHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring is a key component of many potent biologically active compounds .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antituberculosis Activity

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-indole-5-carboxamide derivatives have been explored for their potential in treating tuberculosis (TB). A study on thiazole-aminopiperidine hybrid analogues highlighted their efficacy as Mycobacterium tuberculosis GyrB inhibitors, showing significant activity against both Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, with promising antituberculosis activity and low cytotoxicity, suggesting a potential pathway for TB treatment development (Jeankumar et al., 2013).

Antimicrobial and Antifungal Activities

Compounds featuring the this compound scaffold have also shown promising antimicrobial and antifungal activities. Various synthesized derivatives were tested against a range of bacteria and fungi, revealing that they possess good to moderate activity, suggesting their potential as leads for developing new antimicrobial agents (Bayrak et al., 2009).

Anticancer Activity

The structural framework of this compound has been utilized in the development of anticancer agents. Research focusing on the synthesis and evaluation of various derivatives has demonstrated promising anticancer activities against different cancer cell lines, indicating the potential of these compounds in cancer therapy development (Hassan et al., 2021).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

One of the noteworthy applications of compounds related to this compound is in the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. A specific derivative was identified as a selective and orally efficacious inhibitor of VEGFR-2, demonstrating robust in vivo efficacy in human lung and colon carcinoma xenograft models, providing a potential therapeutic option for cancer treatment (Borzilleri et al., 2006).

properties

IUPAC Name

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5OS/c29-22(17-5-8-20-16(12-17)9-11-25-20)26-18-6-3-15(4-7-18)21-14-30-23(28-21)27-19-2-1-10-24-13-19/h1-14,25H,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWXIYQNCZLHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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